Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate
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Overview
Description
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is a heterocyclic compound that contains a pyridine ring substituted with a bromine atom, a methyl ester group, and a prop-2-yn-1-ylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate typically involves the following steps:
N-Alkylation: The starting material, methyl 5-bromo-6-aminopyridine-3-carboxylate, is reacted with propargyl bromide in the presence of a base such as sodium hydroxide in a solvent like toluene.
Purification: The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Sonogashira Coupling: The prop-2-yn-1-yl group can participate in Sonogashira coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Sonogashira Coupling: Typical conditions involve a palladium catalyst (e.g., Pd(PPh3)2Cl2), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent such as tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling would yield a product with a new carbon-carbon bond between the alkyne and the aryl or vinyl group.
Scientific Research Applications
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromopyridine-3-carboxylate: This compound lacks the prop-2-yn-1-ylamino group and is used as an intermediate in organic synthesis.
2-Bromo-6-methylpyridine: This compound has a similar bromine substitution but differs in the position and type of substituents on the pyridine ring.
Uniqueness
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is unique due to the presence of both the bromine atom and the prop-2-yn-1-ylamino group on the pyridine ring. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Biological Activity
Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate is an organic compound with significant potential in medicinal chemistry. Its unique molecular structure, featuring a bromine atom and a prop-2-yn-1-ylamino group, positions it as a candidate for various biological activities, particularly in the fields of cancer research and antimicrobial applications. This article explores the compound's biological activity, synthesis, mechanism of action, and related studies.
This compound has the following chemical characteristics:
Property | Details |
---|---|
Molecular Formula | C10H9BrN2O2 |
Molecular Weight | 269.09 g/mol |
IUPAC Name | This compound |
Structural Features | Bromine atom at 5-position, propynylamine group at 6-position |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it inhibits the growth of various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated IC50 values ranging from 25 to 440 nM against several cancer types, indicating potent activity against cell proliferation .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate enzymatic activities critical for tumor growth and survival. Further exploration of its binding affinity and interaction pathways is ongoing, which is essential for understanding its therapeutic potential.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications . The presence of the bromine atom and the unique alkynylamine moiety contributes to its reactivity, potentially allowing it to disrupt microbial cell functions and inhibit growth.
Synthesis
The synthesis of this compound typically involves several multi-step reactions:
- Starting Materials : The synthesis begins with a suitable pyridine derivative.
- Bromination : Bromination occurs at the 5-position using brominating agents.
- Alkynylation : The propynylamine group is introduced through a coupling reaction.
- Esterification : Finally, the carboxylic acid moiety is converted to a methyl ester.
This synthetic pathway allows for optimization in industrial settings to ensure high yield and purity while employing catalysts to enhance reaction efficiency.
Study on Anticancer Activity
A recent study evaluated the antiproliferative effects of various derivatives related to methyl 5-bromo compounds against human cancer cell lines. The results indicated that some derivatives led to significant cell cycle arrest at the G2/M phase, suggesting their potential as effective anticancer agents .
Interaction Studies
Interaction studies have focused on determining the binding affinities of methyl 5-bromo derivatives with specific enzymes involved in cancer metabolism. These studies are essential for elucidating how structural modifications influence biological activity and therapeutic efficacy.
Properties
Molecular Formula |
C10H9BrN2O2 |
---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 5-bromo-6-(prop-2-ynylamino)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-3-4-12-9-8(11)5-7(6-13-9)10(14)15-2/h1,5-6H,4H2,2H3,(H,12,13) |
InChI Key |
GKDMZPQLFUDKJE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)NCC#C)Br |
Origin of Product |
United States |
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